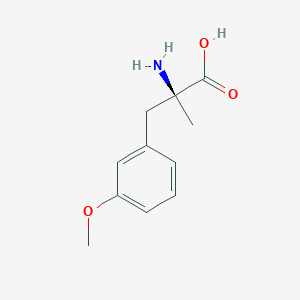

Phenylalanine, 3-methoxy-alpha-methyl-

Description

Overview of Modified Amino Acids as Probes in Biochemical Systems

Modified amino acids are synthetic analogs of the canonical 20 amino acids, designed to possess unique chemical or physical properties. These non-canonical amino acids can be incorporated into peptides and proteins, serving as probes to investigate biological processes at the molecular level. biorxiv.orgacs.org The introduction of specific functional groups, isotopic labels, or conformational constraints allows for the study of protein structure, function, and dynamics in ways that are not possible with standard biochemical techniques. acs.org For instance, fluorescently labeled amino acids can be used to track protein localization and interactions within living cells, while amino acids with altered electronic properties can probe the catalytic mechanisms of enzymes. biorxiv.org The use of these molecular tools has been instrumental in advancing our understanding of everything from cellular signaling to the development of targeted therapeutics. youtube.com

Significance of Methoxy (B1213986) and Alpha-Methyl Modifications in Phenylalanine Analogs

The alpha-methyl group, which replaces the hydrogen atom on the alpha-carbon of the amino acid, imparts conformational rigidity to the peptide backbone. This structural constraint can favor the formation of helical structures and increase resistance to proteolytic degradation. nih.gov The alpha-methylation of amino acids has been shown to enhance the biological activity of peptides and improve their pharmacokinetic profiles. nih.govresearchgate.net

Research Rationale for Phenylalanine, 3-methoxy-alpha-methyl- Investigations

The investigation into Phenylalanine, 3-methoxy-alpha-methyl- is driven by the desire to combine the advantageous properties of both the 3-methoxy and alpha-methyl modifications into a single molecular entity. The 3-methoxy group is of particular interest as substitutions at the meta position of the phenylalanine ring are generally well-tolerated and can be used to explore specific molecular interactions. huji.ac.il The alpha-methyl group, as previously mentioned, provides conformational stability and enzymatic resistance. nih.gov Therefore, Phenylalanine, 3-methoxy-alpha-methyl- represents a promising candidate for the development of novel biochemical probes and peptidomimetics with enhanced stability and specific binding properties.

Scope and Objectives of Academic Inquiry into Phenylalanine, 3-methoxy-alpha-methyl-

The primary objective of academic inquiry into Phenylalanine, 3-methoxy-alpha-methyl- is to characterize its chemical and biological properties and to explore its potential applications in chemical biology. Key research questions include:

What are the conformational preferences of this modified amino acid, both as a free molecule and when incorporated into a peptide chain?

How do the 3-methoxy and alpha-methyl groups influence its interactions with specific enzymes or protein binding pockets?

Can Phenylalanine, 3-methoxy-alpha-methyl- be utilized to develop more stable and potent bioactive peptides?

What is the impact of this analog on the structure and function of proteins when it is incorporated in place of natural phenylalanine?

Answering these questions will provide valuable insights into the fundamental principles of molecular recognition and protein engineering, and may pave the way for the development of new research tools and therapeutic agents.

Data on Related Phenylalanine Derivatives

While specific experimental data for Phenylalanine, 3-methoxy-alpha-methyl- is not widely available in the public domain, the properties of closely related compounds provide a basis for understanding its potential characteristics.

Table 1: Physicochemical Properties of Related Phenylalanine Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

|---|---|---|---|

| 3-Methoxy-L-Phenylalanine | C10H13NO3 | 195.21 | -1.4 |

| 3-Methoxy-D-Phenylalanine | C10H13NO3 | 195.21 | -1.4 |

Data sourced from PubChem nih.govnih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Phenylalanine, 3-methoxy-alpha-methyl- |

| Phenylalanine |

| 3-Methoxy-L-Phenylalanine |

| 3-Methoxy-D-Phenylalanine |

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1 |

InChI Key |

TYHSKOHNTPEOPS-NSHDSACASA-N |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)OC)(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)OC)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis of Phenylalanine, 3-methoxy-alpha-methyl-

A retrosynthetic analysis of Phenylalanine, 3-methoxy-alpha-methyl- reveals several potential disconnection points, guiding the design of synthetic routes. The most logical disconnections are at the Cα-N bond and the Cα-Cβ bond, as well as the bond to the α-methyl group.

Disconnection 1: Cα-Methyl Bond: This approach considers the methylation of a 3-methoxyphenylalanine derivative as the final key step. This strategy is attractive as it could potentially start from a readily available chiral pool material, L- or D-3-methoxyphenylalanine.

Disconnection 2: Cα-Side Chain Bond: This disconnection leads back to a simpler α-methylalanine synthon and a 3-methoxybenzyl halide or another electrophilic species. This approach would involve the formation of the Cα-Cβ bond through an alkylation reaction.

Disconnection 3: Strecker Synthesis Approach: A disconnection of the Cα-N and Cα-COOH bonds leads back to 3-methoxybenzyl methyl ketone. This ketone can then undergo a Strecker reaction or a variation thereof to introduce the amino and nitrile (a precursor to the carboxylic acid) groups.

Enantioselective and Diastereoselective Synthetic Routes to Phenylalanine, 3-methoxy-alpha-methyl-

Achieving stereocontrol in the synthesis of α-methyl amino acids is paramount. Several methods have been developed that can be applied to the synthesis of Phenylalanine, 3-methoxy-alpha-methyl-.

One of the most effective strategies involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of α-methyl amino acids, chiral imidazolidinones and oxazolidinones derived from amino acids have proven to be particularly effective. acs.orgnih.govresearchgate.netgoogle.comnih.gov For instance, a chiral imidazolidinone derived from a simple amino acid can be alkylated with 3-methoxybenzyl bromide and then methylated. The steric hindrance provided by the auxiliary directs the approach of the electrophiles, leading to high diastereoselectivity. Subsequent hydrolysis of the auxiliary yields the desired enantiomerically pure α-methyl amino acid. nih.gov

Another powerful approach is the asymmetric alkylation of glycine (B1666218) enolate equivalents . Chiral phase-transfer catalysts can be employed to mediate the alkylation of a Schiff base of glycine ester with 3-methoxybenzyl bromide, followed by methylation. The chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Diastereoselective synthesis can also be achieved through methods such as the alkylation of chiral 1,3-oxazinan-6-ones, which can produce α-methyl-β-amino acids with excellent trans diastereoselectivity. acs.orgnih.govresearchgate.netacs.org While the target molecule is an α-amino acid, the principles of using rigid cyclic structures to control diastereoselectivity are applicable.

| Method | Chiral Source | Key Transformation | Stereochemical Control |

|---|---|---|---|

| Chiral Auxiliary | Imidazolidinone or Oxazolidinone | Diastereoselective Alkylation/Methylation | High diastereoselectivity |

| Asymmetric Catalysis | Chiral Phase-Transfer Catalyst | Enantioselective Alkylation | High enantioselectivity |

| Substrate Control | Chiral 1,3-Oxazinan-6-one | Diastereoselective Enolate Reactions | Excellent trans diastereoselectivity |

Precursor Chemistry and Reaction Pathways for Phenylalanine, 3-methoxy-alpha-methyl- Synthesis

The choice of starting materials is crucial for an efficient synthesis. For Phenylalanine, 3-methoxy-alpha-methyl-, several precursors can be envisaged.

A common starting point is 3-methoxybenzaldehyde . This can be converted to the corresponding ketone, 3-methoxybenzyl methyl ketone, which is a key intermediate for the Strecker synthesis. The classical Strecker synthesis involves the reaction of the ketone with an amine (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile, which is then hydrolyzed to the α-amino acid. Asymmetric variations of the Strecker reaction, using a chiral amine or a chiral catalyst, can provide enantioselective access to the target compound.

Alternatively, a synthesis can commence from L- or D-3-methoxyphenylalanine . This amino acid can be converted into a suitable derivative, such as an N-protected ester, which can then be α-methylated. This approach requires the stereoselective introduction of the methyl group at the α-position. This can be achieved by forming the enolate of the N-protected amino acid derivative and reacting it with a methylating agent like methyl iodide. The stereochemical outcome of this step is highly dependent on the reaction conditions and the nature of the protecting groups.

A patent from 1970 describes the preparation of optically active α-methyl-phenylalanine derivatives starting from α-chloro-α-(3-methoxy-4-hydroxybenzyl)-propionic acid. google.com This highlights a pathway involving nucleophilic substitution to introduce the amino group.

| Precursor | Key Reaction Pathway | Advantages |

|---|---|---|

| 3-Methoxybenzaldehyde | Strecker Synthesis | Readily available starting material |

| L- or D-3-Methoxyphenylalanine | α-Methylation | Starts from the chiral pool |

| α-Halo Propionic Acid Derivative | Nucleophilic Amination | Established chemical transformation |

Advanced Synthetic Strategies for Isotopic Labeling of Phenylalanine, 3-methoxy-alpha-methyl-

Isotopically labeled amino acids are invaluable tools in metabolic research, proteomics, and drug development. Advanced synthetic strategies allow for the site-specific incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into Phenylalanine, 3-methoxy-alpha-methyl-.

Carbon-13 labeling of the α-methyl group can be achieved by using ¹³C-labeled methyl iodide in the methylation step of a suitable precursor. nih.govrsc.org For labeling the aromatic ring, one could start from a ¹³C-labeled 3-methoxybenzaldehyde. The carboxyl group can be labeled using ¹³C-labeled cyanide in a Strecker synthesis.

Deuterium labeling can be accomplished in several ways. The aromatic ring can be deuterated by starting with a deuterated precursor. nih.govresearchgate.netmedchemexpress.com The α- and β-positions can be deuterated through H/D exchange reactions under specific catalytic conditions. nih.govmdpi.comacs.org Biocatalytic methods using enzymes in heavy water (D₂O) have also emerged as powerful tools for stereoselective deuterium incorporation. nih.gov

| Isotope | Labeling Position | Synthetic Strategy |

|---|---|---|

| ¹³C | α-Methyl | Use of ¹³CH₃I as a methylating agent |

| ¹³C | Carboxyl | Use of K¹³CN in Strecker synthesis |

| ²H (Deuterium) | Aromatic Ring | Start from deuterated 3-methoxybenzaldehyde |

| ²H (Deuterium) | α-Position | Enzyme-catalyzed H/D exchange in D₂O |

Methodological Innovations in Phenylalanine, 3-methoxy-alpha-methyl- Production

Recent innovations in synthetic organic chemistry offer more efficient, sustainable, and scalable methods for the production of complex amino acids like Phenylalanine, 3-methoxy-alpha-methyl-.

Biocatalysis is at the forefront of these innovations. Enzymes such as transaminases, ammonia (B1221849) lyases, and engineered enzymes from the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent family can be used for the asymmetric synthesis of amino acids. manchester.ac.uknih.govnih.gov For instance, a transaminase could be used to convert 3-methoxybenzyl methyl ketone directly into the corresponding α-amino acid with high enantioselectivity. Biocatalytic methods often proceed under mild conditions, reduce the need for protecting groups, and are environmentally friendly.

Flow chemistry is another emerging technology that can be applied to the synthesis of amino acids. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The multi-step synthesis of Phenylalanine, 3-methoxy-alpha-methyl- could be streamlined in a continuous flow process, minimizing manual handling and purification steps.

The development of novel catalytic systems , including organocatalysts and metal-based catalysts, continues to provide new avenues for the enantioselective synthesis of α-methyl amino acids. These catalysts can offer higher turnover numbers, broader substrate scope, and improved stereoselectivity compared to traditional methods.

| Innovation | Description | Potential Advantage for Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze key steps. | High enantioselectivity, mild reaction conditions, reduced waste. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved control, scalability, and safety. |

| Novel Catalysis | Development of new organocatalysts and metal catalysts. | Higher efficiency and broader applicability. |

Biochemical Interactions and Mechanistic Elucidation

Substrate Specificity and Enzyme Recognition Studies of Phenylalanine, 3-methoxy-alpha-methyl-

Following a comprehensive search of published research, no specific studies were identified that investigated the substrate specificity and enzyme recognition of Phenylalanine, 3-methoxy-alpha-methyl-.

There are currently no available in vitro studies detailing the interaction between Phenylalanine, 3-methoxy-alpha-methyl- and any aminoacyl-tRNA synthetases. Research on other phenylalanine analogs has shown that modifications to the phenyl ring or the alpha-carbon can significantly alter recognition and charging by these enzymes, but specific data for the 3-methoxy-alpha-methyl variant is absent.

No research is available that specifically investigates the enzymatic transformations of Phenylalanine, 3-methoxy-alpha-methyl-. While it is mentioned in a patent as a potential inhibitor of catecholamine synthesis, empirical data on its role as a substrate or inhibitor for specific enzymes in this pathway, such as tyrosine hydroxylase or dopa-decarboxylase, has not been published.

Cellular Transport Mechanisms and Intracellular Distribution of Phenylalanine, 3-methoxy-alpha-methyl- as a Research Probe

There are no studies available that examine the cellular transport mechanisms or the intracellular distribution of Phenylalanine, 3-methoxy-alpha-methyl-. Consequently, its potential use as a research probe to investigate these processes has not been explored. Studies on similar compounds, such as α-methyl-phenylalanine, have focused on their interaction with transporters like the L-type amino acid transporter 1 (LAT1), but this specific analog has not been investigated in that context.

Impact on Endogenous Metabolic Pathways as a Research Tool

No dedicated studies have been published on the impact of Phenylalanine, 3-methoxy-alpha-methyl- on endogenous metabolic pathways. Although the compound has been identified in broader metabolomics analyses, its specific effects or its utility as a research tool to probe metabolic fluxes or pathway regulation have not been characterized.

Molecular-Level Interactions with Biological Macromolecules

There is no available research detailing the molecular-level interactions of Phenylalanine, 3-methoxy-alpha-methyl- with biological macromolecules such as proteins or nucleic acids. Structural biology or biophysical studies to determine binding affinities, interaction sites, or conformational changes induced by this compound have not been reported.

Investigation of Phenylalanine, 3-methoxy-alpha-methyl- as a Precursor in Biosynthetic Research

A review of the literature found no evidence of Phenylalanine, 3-methoxy-alpha-methyl- being investigated or used as a precursor in biosynthetic research for the production of other compounds.

Analytical Chemistry Techniques for Research Characterization

Advanced Chromatographic Separations for Phenylalanine, 3-methoxy-alpha-methyl- in Complex Matrices

Chromatography is the cornerstone for isolating and quantifying Phenylalanine, 3-methoxy-alpha-methyl- from intricate mixtures such as biological fluids or reaction media. The choice between liquid and gas chromatography depends on the compound's intrinsic properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like amino acids. Method development for Phenylalanine, 3-methoxy-alpha-methyl- involves careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC, utilizing a nonpolar stationary phase like C18, is commonly employed for aromatic amino acids. Separation is achieved by eluting the compound with a polar mobile phase, typically a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

A critical aspect of analyzing Phenylalanine, 3-methoxy-alpha-methyl- is its chirality, arising from the alpha-methyl group which creates a stereocenter. Distinguishing between its enantiomers is essential and requires specialized chiral chromatography. Chiral ligand-exchange chromatography is one effective approach. For the closely related compound, 3,4-dimethoxy-α-methylphenylalanine, baseline separation of enantiomers has been achieved on a conventional C18 column using a chiral mobile phase additive. Optimal conditions involved a mobile phase of 20% (v/v) methanol, 8 mM L-phenylalanine, and 4 mM cupric sulfate (B86663) in water at a pH of 3.2, yielding a resolution (R) of 3.18. Alternatively, chiral stationary phases (CSPs) based on macrocyclic glycopeptides or cinchona alkaloids are highly effective for separating a wide range of free amino acids and are compatible with mass spectrometry.

Detection is commonly performed using UV absorbance, leveraging the aromatic ring's chromophore, or by fluorescence for enhanced sensitivity. For native phenylalanine, fluorescence detection with excitation at 215 nm and emission at 283 nm provides a sensitive and selective option.

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Cinchona alkaloid-based) or Reversed-Phase C18 with Chiral Additive | To resolve the (R)- and (S)-enantiomers. |

| Mobile Phase | Polar organic (e.g., Methanol/Acetonitrile) or Aqueous-organic with additives (e.g., TFA, AcOH, DEA) | To elute the polar analyte and facilitate chiral recognition. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow for analytical HPLC, balancing speed and resolution. |

| Detector | UV (e.g., 210-260 nm) or Fluorescence (e.g., Ex: 215 nm, Em: 283 nm) | The aromatic ring provides UV absorbance; fluorescence offers higher sensitivity. |

| Column Temp. | 20 - 40 °C | Temperature can influence chiral recognition and separation efficiency. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids like Phenylalanine, 3-methoxy-alpha-methyl- are inherently non-volatile due to their polar carboxyl and amino functional groups. Therefore, a chemical derivatization step is mandatory prior to GC-MS analysis.

Derivatization serves to mask the polar functional groups, thereby increasing the molecule's volatility and improving its chromatographic behavior. A common and effective strategy is a two-step process:

Alkylation/Esterification: The carboxylic acid group is converted to an ester, often a methyl ester, using reagents like methyl chloroformate (MCF) or trimethylsilyldiazomethane.

Silylation or Acylation: The primary amine group is reacted to form a less polar, more stable derivative. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. Acylation with fluorinated anhydrides is another option that can enhance chromatographic efficiency.

Once derivatized, the compound can be readily separated on a standard nonpolar GC column (e.g., TR-5MS) and detected with high sensitivity and specificity by a mass spectrometer.

Table 2: Typical Two-Step Derivatization Protocol for GC-MS Analysis

| Step | Procedure | Reagent Example | Purpose |

|---|---|---|---|

| 1. Methoxyamination (Optional) | Incubate dried sample in methoxyamine hydrochloride in pyridine. | Methoxyamine HCl | Protects keto/aldehyde groups and prevents multiple derivatives from forming. |

| 2. Silylation | Add silylating agent and incubate at elevated temperature (e.g., 37-70 °C). | MSTFA | Replaces active hydrogens on amine and carboxyl groups with TMS groups, increasing volatility. |

Mass Spectrometry Approaches for Structure Confirmation and Quantification in Research

Mass spectrometry (MS) is an indispensable tool for molecular weight determination and structural elucidation. When coupled with a chromatographic inlet (LC-MS or GC-MS), it also provides highly selective and sensitive quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique ideally suited for polar, thermally labile molecules like Phenylalanine, 3-methoxy-alpha-methyl-. It allows the transfer of ions from solution into the gas phase with minimal fragmentation. In positive ion mode, the analyte typically accepts a proton to form a protonated molecule, denoted as [M+H]⁺. This ion's mass-to-charge ratio (m/z) provides a direct and accurate measurement of the compound's monoisotopic mass. The high sensitivity and compatibility with liquid chromatography make ESI-MS a powerful method for detecting and quantifying the compound in complex biological samples.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. In a typical experiment, the [M+H]⁺ ion of Phenylalanine, 3-methoxy-alpha-methyl- is isolated in the first stage of the mass spectrometer. It is then subjected to collision-induced dissociation (CID), where collisions with an inert gas (e.g., argon) impart energy, causing the ion to break apart into smaller, characteristic fragment ions.

The fragmentation of amino acids is well-characterized. Common fragmentation pathways for the protonated molecule include the neutral loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain. For Phenylalanine, 3-methoxy-alpha-methyl-, specific fragments would arise from the loss of the entire side chain or parts of it, providing definitive structural confirmation. The resulting fragment ions are analyzed in the second stage of the mass spectrometer, generating an MS/MS spectrum that serves as a structural fingerprint of the molecule.

Table 3: Predicted MS/MS Fragmentation of Phenylalanine, 3-methoxy-alpha-methyl- ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 210.11 | 193.11 | NH₃ (Ammonia) | Loss of the amino group. |

| 210.11 | 164.09 | HCOOH (Formic Acid) | Loss of the carboxyl group as formic acid. |

| 210.11 | 148.09 | C₂H₅NO₂ | Loss of the amino acid backbone (glycine portion). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for a complete structural assignment.

¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environment.

For Phenylalanine, 3-methoxy-alpha-methyl-, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group, the alpha-methyl group, the alpha-proton, and the beta-methylene protons. 2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.

Table 4: Predicted ¹H NMR Spectral Data for Phenylalanine, 3-methoxy-alpha-methyl- (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H2, H4, H5, H6) | 6.7 - 7.3 | Multiplet (m) | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Alpha-Proton (α-H) | ~3.5 - 4.0 | Quartet (q) | 1H |

| Beta-Methylene (β-CH₂) | ~2.8 - 3.2 | Multiplet (m) | 2H |

| Alpha-Methyl (α-CH₃) | ~1.3 - 1.6 | Doublet (d) | 3H |

Table 5: Predicted ¹³C NMR Spectral Data for Phenylalanine, 3-methoxy-alpha-methyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (-COOH) | 173 - 178 |

| Aromatic (C3 - OCH₃) | 158 - 162 |

| Aromatic (C1) | 135 - 140 |

| Aromatic (C2, C4, C5, C6) | 110 - 130 |

| Methoxy (-OCH₃) | 55 - 60 |

| Alpha-Carbon (α-C) | 55 - 60 |

| Beta-Carbon (β-C) | 35 - 45 |

Lack of Specific Research Data Hinders Detailed Analysis of "Phenylalanine, 3-methoxy-alpha-methyl-"

A comprehensive review of scientific literature reveals a significant gap in the specific analytical data required for a detailed article on the chiroptical methods for the chemical compound "Phenylalanine, 3-methoxy-alpha-methyl-". Despite extensive searches, specific experimental data, including circular dichroism (CD) spectra, optical rotatory dispersion (ORD) values, and detailed chiral high-performance liquid chromatography (HPLC) methodologies for this particular compound, are not available in the public domain.

Chiroptical techniques such as CD and ORD are crucial for determining the enantiomeric purity and absolute configuration of chiral molecules. These methods rely on the differential interaction of enantiomers with polarized light. Similarly, chiral HPLC is a fundamental technique for separating and quantifying the enantiomers of a chiral compound. However, the application and specific results of these methods for "Phenylalanine, 3-methoxy-alpha-methyl-" have not been documented in accessible scientific publications.

While general methodologies for the chiroptical analysis of phenylalanine derivatives and other α-methyl amino acids are well-established, this information is not sufficient to construct a scientifically rigorous article focused solely on "Phenylalanine, 3-methoxy-alpha-methyl-". An authoritative article, as requested, would necessitate the inclusion of specific data tables and detailed research findings that are currently unavailable.

For instance, a study on the chiral separation of the structurally similar compound, 3,4-dimethoxy-α-methylphenylalanine, utilized chiral ligand-exchange HPLC. nih.gov This suggests a potential analytical approach for the target compound, but without direct experimental application and results, any discussion would remain speculative.

The determination of absolute configuration, a key aspect of the requested article, often involves a combination of experimental chiroptical data and theoretical calculations. Without the foundational experimental spectra for "Phenylalanine, 3-methoxy-alpha-methyl-", such an analysis cannot be performed.

Given the absence of specific research findings and analytical data for "Phenylalanine, 3-methoxy-alpha-methyl-", it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. Further empirical research is required to characterize the chiroptical properties of this compound.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations of Phenylalanine, 3-methoxy-alpha-methyl- in Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Phenylalanine, 3-methoxy-alpha-methyl-, MD simulations could provide critical insights into its behavior within a biological context, such as in aqueous solution or near a protein. These simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and how it might bind to a biological target.

While specific MD studies on Phenylalanine, 3-methoxy-alpha-methyl- are not readily found, research on other phenylalanine derivatives demonstrates the utility of this approach. For instance, MD simulations have been used to study the self-assembly of phenylalanine molecules into nanotubes, revealing the importance of intermolecular interactions in forming larger structures. chemimpex.comepstem.net For Phenylalanine, 3-methoxy-alpha-methyl-, MD simulations could similarly explore its potential for aggregation or its interaction with lipid bilayers, providing clues about its bioavailability and transport mechanisms.

A hypothetical MD simulation setup for Phenylalanine, 3-methoxy-alpha-methyl- in a solvated protein environment would involve the parameters outlined in the table below.

| Parameter | Description | Typical Value/Method |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | A model to represent water molecules in the simulation. | TIP3P, SPC/E |

| System Size | The number of atoms in the simulation box. | >10,000 atoms |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds |

| Ensemble | The statistical mechanical ensemble used (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) |

Quantum Chemical Calculations of Electronic Properties and Reaction Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. For Phenylalanine, 3-methoxy-alpha-methyl-, these calculations can predict a range of fundamental characteristics.

Methods like Density Functional Theory (DFT) are commonly used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment. epstem.net These properties are crucial for understanding the molecule's reactivity and its potential to engage in various types of chemical reactions. For example, the energies of the HOMO and LUMO can indicate the molecule's susceptibility to oxidation or reduction.

Quantum chemical calculations can also be used to investigate reaction energetics, such as the activation energies for potential metabolic transformations. By modeling the transition states of these reactions, researchers can predict the most likely metabolic pathways.

| Calculated Property | Significance | Example Method |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitability. | DFT (e.g., B3LYP/6-31G*) |

| Electrostatic Potential | Reveals regions of positive and negative charge, important for intermolecular interactions. | DFT |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT |

| Reaction Energy | Determines the thermodynamics of a potential reaction. | DFT, ab initio methods |

| Activation Energy | Determines the kinetics of a potential reaction. | DFT, ab initio methods |

Ligand-Protein Docking Studies for Predicted Binding Sites and Affinities

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For Phenylalanine, 3-methoxy-alpha-methyl-, docking studies could be performed against a variety of protein targets to predict its potential biological activity. The process involves generating a three-dimensional structure of the molecule and then "docking" it into the binding site of a target protein. The docking algorithm then calculates a score that estimates the binding affinity.

Studies on similar phenylalanine derivatives have successfully used molecular docking to identify potential protein targets and to understand binding interactions. For example, docking studies have been used to investigate the binding of phenylalanine derivatives to enzymes like dipeptidyl peptidase IV. A novel phenylalanine-derived compound was also studied for its dual inhibition of MDM2 and MDMX through molecular docking. nih.gov

A typical workflow for a ligand-protein docking study of Phenylalanine, 3-methoxy-alpha-methyl- would involve:

Preparation of the Ligand: Generating a 3D structure of Phenylalanine, 3-methoxy-alpha-methyl- and optimizing its geometry.

Preparation of the Protein: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB) and preparing it for docking.

Docking Simulation: Using software like AutoDock or Glide to perform the docking calculations.

Analysis of Results: Analyzing the predicted binding poses and docking scores to identify the most likely binding mode and to estimate the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs.

While no specific QSAR models for Phenylalanine, 3-methoxy-alpha-methyl- are available, the principles of QSAR could be applied to a series of its analogs. This would involve synthesizing a set of related compounds with variations in their chemical structure and then measuring their biological activity. A QSAR model could then be developed to correlate specific structural features with the observed activity.

For example, a 2D-QSAR model was developed for (R)-3-amidinophenylalanine inhibitors to predict their binding affinity to factor Xa. Similarly, 3D-QSAR methods, which consider the three-dimensional properties of molecules, are powerful tools for designing new drug compounds. nih.gov

| QSAR Component | Description |

| Descriptors | Numerical representations of molecular properties (e.g., hydrophobicity, electronic properties, steric properties). |

| Statistical Method | The mathematical method used to build the model (e.g., multiple linear regression, partial least squares). |

| Training Set | A set of molecules with known activities used to build the model. |

| Test Set | A set of molecules with known activities used to validate the model's predictive ability. |

In Silico Prediction of Metabolic Fates and Enzymatic Transformations

In silico methods for predicting drug metabolism have become increasingly important in the drug discovery process. creative-biolabs.com These methods can forecast the likely metabolic pathways of a compound, helping to identify potential metabolites that may be active or toxic.

For Phenylalanine, 3-methoxy-alpha-methyl-, in silico metabolism prediction tools could be used to identify the most probable sites of metabolic modification. These tools often use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic reactions. Common metabolic reactions for a molecule like this could include hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, or modifications to the amino acid side chain.

Predictive models can also identify which cytochrome P450 (CYP) enzymes are most likely to be responsible for the metabolism of the compound. news-medical.net This information is crucial for assessing the potential for drug-drug interactions.

| Metabolic Prediction | Description | Example Software/Method |

| Site of Metabolism Prediction | Identifies the atoms in the molecule most likely to be metabolized. | StarDrop, ADMET Predictor |

| Metabolite Prediction | Predicts the structures of the likely metabolites. | Meteor Nexus, MetaSite |

| CYP Inhibition Prediction | Predicts whether the molecule is likely to inhibit specific CYP enzymes. | SwissADME, pkCSM |

Design and Exploration of Novel Phenylalanine, 3 Methoxy Alpha Methyl Analogs

Rational Design Principles for Functionalized Phenylalanine, 3-methoxy-alpha-methyl- Derivatives

The rational design of functionalized Phenylalanine, 3-methoxy-alpha-methyl- derivatives is guided by established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and utility as chemical probes. The core structure, featuring a methoxy (B1213986) group at the meta-position of the phenyl ring and a methyl group at the alpha-carbon, offers a unique scaffold for modification.

The introduction of a methoxy group at the 3-position is a key design element. Studies on related phenylalanine analogs have shown that substitution at the meta position can significantly influence interactions with biological targets, such as amino acid transporters. For instance, research on the L-type amino acid transporter 1 (LAT-1), which is upregulated in many cancer cells, has indicated that meta-substituted phenylalanine analogs can exhibit altered affinity and transport kinetics compared to their ortho- or para-substituted counterparts. nih.gov The methoxy group, with its moderate size and electronic properties, can engage in specific hydrophobic and electronic interactions within a binding pocket. nih.gov

The alpha-methyl group is another critical feature that imparts distinct properties. This modification blocks the alpha-hydrogen, rendering the amino acid resistant to enzymatic degradation by racemases and other enzymes that target this position. Furthermore, the alpha-methyl group can introduce conformational constraints, which may lock the molecule into a bioactive conformation and enhance its selectivity for a particular target. nih.gov In the context of LAT-1, alpha-methylation has been shown to increase the selectivity of phenylalanine analogs for this transporter over other amino acid transporters. nih.gov However, this modification can sometimes lead to a decrease in binding affinity, presenting a trade-off that must be carefully considered during the design process. nih.gov

Functionalization of this core structure can be approached in several ways:

Modification of the Phenyl Ring: Introducing additional substituents on the aromatic ring can further modulate the compound's properties. For example, incorporating halogens can alter the electronic distribution and lipophilicity, potentially enhancing binding affinity.

Derivatization of the Amino or Carboxyl Groups: The terminal amino and carboxyl groups provide convenient handles for attaching reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure's interaction with its primary biological target.

Introduction of Bioorthogonal Handles: For applications as molecular probes, incorporating chemically inert but selectively reactive groups (e.g., alkynes, azides) allows for the specific labeling of these analogs in complex biological systems through "click chemistry". nih.gov

Synthesis and Characterization of Substituted Phenylalanine, 3-methoxy-alpha-methyl- Derivatives

The synthesis of Phenylalanine, 3-methoxy-alpha-methyl- and its derivatives can be achieved through various organic chemistry routes. A plausible synthetic pathway for the core compound can be adapted from methods developed for similar alpha-methylated amino acids. One such approach involves the diazotization of a corresponding 3-methoxy-phenylamine derivative, followed by a reaction to form an alpha-halo propionic acid intermediate. Subsequent amination of this intermediate yields the desired alpha-methyl amino acid. google.com The resolution of the racemic mixture to obtain the optically pure L- or D-enantiomer is a critical step, often accomplished through the use of chiral resolving agents. google.com

A general synthetic scheme for a derivative could involve the following steps:

Starting Material: Commercially available 3-methoxyphenylacetic acid or a related compound.

Alpha-Methylation: Introduction of the methyl group at the alpha-carbon.

Introduction of the Amino Group: Conversion of a suitable functional group (e.g., a hydroxyl or halide) at the alpha-position to an amino group, often protected with a group like tert-butyloxycarbonyl (Boc).

Functionalization: Introduction of desired substituents on the phenyl ring or modification of the amino or carboxyl groups.

Deprotection: Removal of protecting groups to yield the final product.

The characterization of newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups.

Chiral Chromatography: Used to determine the enantiomeric purity of the final product.

Below is a table of computed properties for the closely related compound, 3-Methoxy-D-phenylalanine, which can serve as a reference for the expected properties of the alpha-methylated analog.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (2R)-2-amino-3-(3-methoxyphenyl)propanoic acid |

| InChIKey | XTXGLOBWOMUGQB-SECBINFHSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)CC@HO)N |

Structure-Activity Relationships of Analogous Compounds in Biochemical Assays

The biological activity of Phenylalanine, 3-methoxy-alpha-methyl- derivatives is intimately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to decipher these connections by systematically modifying the molecule and assessing the impact on its interaction with a biological target. While specific assay data for Phenylalanine, 3-methoxy-alpha-methyl- is not widely available in the public domain, SAR principles can be inferred from studies on analogous compounds.

For example, in the context of the LAT-1 transporter, the following SAR trends have been observed for related phenylalanine analogs:

Position of Aromatic Substitution: As previously mentioned, meta-substitution on the phenyl ring is often favored for LAT-1 activity over ortho- or para-substitution. nih.gov

Nature of the Meta-Substituent: The lipophilicity of the meta-substituent plays a crucial role. While some lipophilicity can be beneficial, larger, more lipophilic groups at this position can lead to a decrease in substrate activity and an increase in inhibitory action. nih.gov This suggests that the binding pocket has specific size and polarity constraints.

Alpha-Methylation: The presence of an alpha-methyl group generally enhances selectivity for LAT-1. nih.gov However, it may also slightly reduce the binding affinity. nih.gov

To illustrate these principles, the following table presents hypothetical data from a biochemical assay measuring the inhibition of LAT-1 transport by a series of Phenylalanine, 3-methoxy-alpha-methyl- analogs. This data is for illustrative purposes to demonstrate potential SAR trends.

| Compound | R1 (alpha-position) | R2 (meta-position) | Additional Substituent | Hypothetical IC50 (µM) |

|---|---|---|---|---|

| 1 (Parent) | -H | -OCH3 | None | 50 |

| 2 | -CH3 | -OCH3 | None | 40 |

| 3 | -CH3 | -OH | None | 65 |

| 4 | -CH3 | -OCH3 | 4-Fluoro | 30 |

| 5 | -CH3 | -OCH3 | 4-Bromo | 25 |

Application of Derivatized Phenylalanine, 3-methoxy-alpha-methyl- as Fluorescent or Affinity Probes

The unique structural features of Phenylalanine, 3-methoxy-alpha-methyl- make it an attractive scaffold for the development of molecular probes. By incorporating reporter groups, these derivatives can be used to study biological systems with high specificity.

Fluorescent Probes: A common strategy for creating fluorescent probes is to attach a fluorophore to the amino or carboxyl terminus of the amino acid. This can be achieved by synthesizing a derivative that contains a bioorthogonal handle, such as an alkyne or an azide. This derivatized amino acid can then be incorporated into a peptide or protein. Subsequent reaction with a fluorescent dye containing the complementary reactive group (e.g., an azide-containing dye for an alkyne-modified amino acid) via a click chemistry reaction results in a fluorescently labeled biomolecule. nih.gov The intrinsic fluorescence of the phenyl ring system itself is generally weak, necessitating the attachment of an external fluorophore for most applications.

Affinity Probes: Affinity probes are designed to specifically bind to a target molecule, allowing for its isolation and identification. A Phenylalanine, 3-methoxy-alpha-methyl- derivative can be converted into an affinity probe by attaching a high-affinity tag, such as biotin. Biotin has an exceptionally strong interaction with streptavidin, which can be immobilized on a solid support. When the biotinylated probe binds to its biological target, the entire complex can be captured and purified using streptavidin-coated beads. This technique, known as affinity pulldown, is a powerful tool for identifying the binding partners of a small molecule.

Another type of affinity probe is a photoaffinity probe. This involves incorporating a photoreactive group, such as a benzophenone (B1666685) or an aryl azide, into the structure of the Phenylalanine, 3-methoxy-alpha-methyl- derivative. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby molecules, which are typically the binding partners of the probe. This allows for the permanent labeling and subsequent identification of the target protein. nih.gov

The design and application of such probes based on the Phenylalanine, 3-methoxy-alpha-methyl- scaffold hold significant promise for elucidating the roles of its target proteins in health and disease.

Applications in Fundamental Biological and Chemical Research

Utilization as a Biochemical Probe for Amino Acid Transport Research

The study of amino acid transport across cellular membranes is crucial for understanding nutrient uptake, cell growth, and the pathogenesis of various diseases. Phenylalanine, 3-methoxy-alpha-methyl- serves as a specialized biochemical probe in this field, primarily due to its interaction with specific amino acid transporters.

The alpha-methyl group on this compound prevents its recognition by tRNA synthetases and subsequent incorporation into proteins, a key feature for a transport probe. This structural modification, however, does not preclude its interaction with amino acid transporters. Notably, alpha-methylated aromatic amino acids have demonstrated selectivity for the L-type amino acid transporter 1 (LAT1). LAT1 is of significant interest in cancer research due to its upregulation in many tumor types, where it facilitates the uptake of essential amino acids to support rapid cell growth and proliferation.

By using radiolabeled or fluorescently tagged Phenylalanine, 3-methoxy-alpha-methyl-, researchers can conduct detailed kinetic studies of LAT1-mediated transport. These studies help to elucidate the substrate specificity, transport mechanism, and regulation of LAT1. The 3-methoxy substitution can further refine its use as a probe by altering its binding affinity and transport kinetics, providing a more nuanced tool to investigate the transporter's function.

Table 1: Properties of Phenylalanine Analogs in Amino Acid Transport Research

| Compound | Key Structural Feature | Primary Transporter Interaction | Application in Research |

|---|---|---|---|

| Phenylalanine | Natural Amino Acid | General Amino Acid Transporters | Baseline transport studies |

| alpha-Methylphenylalanine | Alpha-methylation | Selective for LAT1 | Probe for LAT1-specific transport |

| Phenylalanine, 3-methoxy-alpha-methyl- | Alpha-methylation and 3-methoxy group | Potentially enhanced selectivity and altered kinetics for LAT1 | Fine-tuning probe for detailed kinetic and specificity studies of LAT1 |

Employment in Enzyme Mechanism Elucidation Studies

The study of enzyme mechanisms often relies on the use of substrate analogs that can inhibit or modify the enzymatic reaction, thereby providing insights into the catalytic process. The structural features of Phenylalanine, 3-methoxy-alpha-methyl- make it a valuable tool for elucidating the mechanisms of enzymes involved in amino acid metabolism.

The alpha-methyl group can act as a steric hindrance in the active site of an enzyme, preventing the catalytic reaction from proceeding to completion. This can lead to the accumulation of enzyme-substrate intermediates, which can then be studied using various spectroscopic and crystallographic techniques. This approach is particularly useful for studying enzymes that have a high turnover rate and whose intermediates are transient and difficult to observe.

Furthermore, the alpha-methylation prevents the abstraction of the alpha-hydrogen, a key step in many enzymatic reactions involving amino acids, such as transamination and racemization. By blocking this step, researchers can investigate the initial binding events and the conformational changes that occur in the enzyme upon substrate binding. The 3-methoxy group can also influence the electronic properties of the phenyl ring, which can affect its interaction with the enzyme's active site and provide information about the nature of the binding pocket.

For instance, in studies of enzymes like phenylalanine hydroxylase, which is involved in the conversion of phenylalanine to tyrosine, analogs such as Phenylalanine, 3-methoxy-alpha-methyl- can be used to probe the substrate specificity and the role of specific residues in the active site.

Application in Cell-Free Systems for Protein Synthesis Research

Cell-free protein synthesis (CFPS) systems have emerged as a powerful platform for the production of recombinant proteins and for studying the fundamentals of translation. A key advantage of CFPS is the ability to incorporate non-canonical amino acids (ncAAs) into proteins, thereby expanding the chemical diversity of the resulting proteins.

Phenylalanine, 3-methoxy-alpha-methyl- can be utilized as an ncA in CFPS to generate proteins with novel properties. To achieve this, a dedicated aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is orthogonal to the host's translational machinery must be engineered. This orthogonal pair specifically recognizes Phenylalanine, 3-methoxy-alpha-methyl- and incorporates it into the growing polypeptide chain in response to a specific codon, typically a stop codon or a rare sense codon.

The incorporation of this ncA can introduce unique functionalities into the target protein. The methoxy (B1213986) group can serve as a spectroscopic probe or a site for specific chemical modifications. The alpha-methyl group can introduce conformational constraints into the peptide backbone, which can be used to stabilize specific secondary structures, such as alpha-helices, or to create more rigid protein scaffolds. This has potential applications in the design of more stable therapeutic proteins and enzymes with enhanced catalytic activity.

Table 2: Potential Effects of Incorporating Phenylalanine, 3-methoxy-alpha-methyl- into Proteins

| Feature | Potential Effect | Research Application |

|---|---|---|

| 3-Methoxy Group | Altered electronic properties, potential for specific chemical ligation | Probing protein environment, site-specific protein modification |

| Alpha-Methyl Group | Conformational constraint, resistance to proteolysis | Protein structure stabilization, design of protease-resistant therapeutics |

Investigation into Metabolic Regulation using Phenylalanine, 3-methoxy-alpha-methyl- as a Perturbant

Understanding the intricate network of metabolic pathways and their regulation is a central goal of systems biology. Metabolic perturbants are essential tools for probing these networks by selectively inhibiting or activating specific pathways, allowing researchers to observe the downstream effects on the metabolome.

Phenylalanine, 3-methoxy-alpha-methyl- can be employed as a metabolic perturbant to study pathways involving aromatic amino acids. Due to its structural similarity to phenylalanine, it can competitively inhibit enzymes that utilize phenylalanine as a substrate. However, a key advantage of using an alpha-methylated analog is its resistance to metabolic degradation. While phenylalanine is readily metabolized, the alpha-methyl group in Phenylalanine, 3-methoxy-alpha-methyl- prevents its catabolism, leading to a more sustained and specific perturbation of the target pathway.

For example, it can be used to study the regulation of the phenylalanine catabolic pathway and its connections to other metabolic routes, such as the synthesis of tyrosine and catecholamines. By introducing this compound into cells or organisms and analyzing the resulting changes in the concentrations of various metabolites using techniques like mass spectrometry-based metabolomics, researchers can map out the regulatory nodes and feedback loops within the metabolic network. This approach can provide valuable insights into metabolic dysregulation in diseases such as phenylketonuria (PKU).

Contribution to the Study of Secondary Metabolite Biosynthesis Pathways

Secondary metabolites are a diverse group of natural products with a wide range of biological activities. Many of these compounds are derived from primary metabolites, including amino acids. Phenylalanine, in particular, is a precursor to a vast array of secondary metabolites, such as alkaloids, flavonoids, and phenylpropanoids, through the shikimate and phenylpropanoid pathways.

The study of these biosynthetic pathways often involves feeding experiments with labeled precursors to trace the flow of atoms from the precursor to the final product. Phenylalanine, 3-methoxy-alpha-methyl-, when isotopically labeled (e.g., with ¹³C or ¹⁴C), can be used as a tracer to investigate the biosynthesis of secondary metabolites. The 3-methoxy group can provide a specific label to track the incorporation of the phenyl ring into the final product.

Furthermore, this compound can be used to probe the substrate specificity of key enzymes in these pathways, such as O-methyltransferases (OMTs). OMTs play a crucial role in the diversification of secondary metabolites by catalyzing the methylation of hydroxyl groups. By using Phenylalanine, 3-methoxy-alpha-methyl- as a potential substrate or inhibitor, researchers can characterize the activity and specificity of different OMTs, which is essential for understanding how the vast diversity of natural products is generated. This knowledge can also be applied in synthetic biology efforts to engineer novel biosynthetic pathways for the production of valuable secondary metabolites.

Emerging Research Directions and Methodological Advances

Integration of Phenylalanine, 3-methoxy-alpha-methyl- Research with Systems Biology Approaches

Systems biology offers a powerful framework for understanding the complex biological impact of novel compounds by integrating multiple layers of biological information, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This holistic approach moves beyond a single-target perspective to create comprehensive models of cellular responses. researchgate.net For Phenylalanine, 3-methoxy-alpha-methyl-, a systems biology approach could elucidate its mechanism of action by simultaneously measuring changes across these different biological strata after its introduction into a biological system.

By employing techniques like high-throughput sequencing and mass spectrometry, researchers can generate large-scale datasets on how Phenylalanine, 3-methoxy-alpha-methyl- perturbs gene expression, protein abundance, and metabolic pathways. nih.gov Computational analysis of these datasets can identify specific pathways and biological networks that are significantly affected by the compound. nih.gov For instance, correlating changes in metabolite levels with alterations in gene transcripts could reveal novel enzyme-gene interactions or regulatory circuits influenced by Phenylalanine, 3-methoxy-alpha-methyl-. This integrated analysis is crucial for generating new hypotheses about its function and for identifying potential biomarkers of its activity.

Table 1: Illustrative Systems Biology Data Integration for Phenylalanine, 3-methoxy-alpha-methyl- This table presents hypothetical data to illustrate the type of correlations a systems biology approach might uncover.

| Correlated Pair | Change upon Treatment | Correlation Coefficient (r) | Implied Biological Process |

|---|---|---|---|

| Metabolite X & Transcript Y | ↑ Metabolite, ↑ Transcript | 0.85 | Upregulation of a metabolic pathway |

| Protein A & Metabolite Z | ↓ Protein, ↑ Metabolite | -0.91 | Potential enzymatic inhibition |

| Transcript B & Protein C | ↑ Transcript, ↓ Protein | -0.76 | Post-transcriptional regulation |

Development of Microfluidic Platforms for High-Throughput Screening of Phenylalanine, 3-methoxy-alpha-methyl- Interactions

Microfluidics technology is revolutionizing high-throughput screening (HTS) by enabling the rapid analysis of thousands of biochemical interactions in minute volumes. rsc.orgnih.gov Droplet-based microfluidics, where picoliter- to nanoliter-sized aqueous droplets serve as individual microreactors, is particularly well-suited for screening the interactions of small molecules like Phenylalanine, 3-methoxy-alpha-methyl-. nih.govmdpi.com This platform allows for screening rates of thousands of events per second, a significant increase over conventional microtiter plate methods. mdpi.com

The development of microfluidic platforms could accelerate the discovery of binding partners for Phenylalanine, 3-methoxy-alpha-methyl- by screening it against large libraries of proteins or nucleic acids. nih.gov By encapsulating the compound with a potential target and a fluorescent reporter in droplets, binding events can be detected and sorted in real-time. rsc.org Furthermore, these platforms can precisely control concentration gradients, making them ideal for studying dose-dependent cellular responses or enzyme kinetics with high resolution and significantly reduced reagent consumption. nih.gov

Table 2: Comparison of Screening Methodologies

| Feature | Conventional HTS (Microtiter Plates) | Droplet Microfluidics HTS |

|---|---|---|

| Throughput | 104 - 105 samples/day | > 106 samples/day |

| Sample Volume | Microliters (µL) | Picoliters (pL) to Nanoliters (nL) |

| Reagent Cost | High | Very Low |

| Analysis Speed | Minutes to hours | Milliseconds to seconds |

| Control over Microenvironment | Limited | High (e.g., precise gradients) |

Advanced Imaging Techniques for Tracing Phenylalanine, 3-methoxy-alpha-methyl- in Cellular Contexts

Understanding the subcellular fate of Phenylalanine, 3-methoxy-alpha-methyl- is critical to deciphering its biological function. Super-resolution microscopy (SRM) techniques have broken the diffraction barrier of light, enabling the visualization of cellular structures and molecules at the nanoscale. microscopyu.comwikipedia.org Methods such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can achieve spatial resolutions down to tens of nanometers, providing a detailed view of molecular distributions within cells. microscopyu.comnih.gov

To apply these techniques, a fluorescent tag would need to be conjugated to Phenylalanine, 3-methoxy-alpha-methyl- without significantly altering its biological activity. This tagged molecule could then be introduced to live cells and its movement and localization tracked with high precision. nih.govresearchgate.net Such an approach could reveal whether the compound accumulates in specific organelles, such as mitochondria or the endoplasmic reticulum, or if it interacts with particular protein complexes or cytoskeletal structures. researchgate.netnih.gov This provides direct visual evidence of the compound's sites of action, complementing the indirect, network-level data from systems biology.

Table 3: Comparison of Advanced Imaging Techniques

| Technique | Typical Resolution (Lateral) | Key Advantage | Primary Application |

|---|---|---|---|

| Confocal Microscopy | ~250 nm | Optical sectioning, 3D imaging | General fluorescence imaging of cells/tissues |

| STED Microscopy | 30 - 80 nm | High speed for live-cell imaging | Dynamic processes in living cells |

| STORM/PALM (SMLM) | 10 - 50 nm | Highest achievable resolution | Precise localization of single molecules |

Future Prospects for Phenylalanine, 3-methoxy-alpha-methyl- in Synthetic Organic Chemistry

As a non-natural, chiral amino acid, Phenylalanine, 3-methoxy-alpha-methyl- holds significant potential as a versatile building block in synthetic organic chemistry. sciencedaily.comchemistryviews.org The unique substitution pattern on the phenyl ring and the presence of an alpha-methyl group offer steric and electronic properties that can be exploited in the design of novel molecules.

Future prospects include its use as a precursor for the synthesis of complex natural products and their analogues. rsc.org The incorporation of this amino acid into peptides can create peptidomimetics with enhanced stability against enzymatic degradation, a desirable trait for therapeutic applications. nih.gov The alpha-methyl group can enforce specific backbone conformations in peptides, which is crucial for modulating their biological activity. Furthermore, the methoxy (B1213986) group provides a handle for further chemical modification, allowing for the creation of libraries of derivatives for structure-activity relationship studies. frontiersin.org The development of novel, efficient, and stereoselective synthetic routes to Phenylalanine, 3-methoxy-alpha-methyl- and its derivatives will be crucial for unlocking its full potential in medicinal chemistry and materials science. nih.govnih.govbeilstein-journals.org

Q & A

Q. What established synthetic methodologies are available for 3-methoxy-α-methyl-phenylalanine and its derivatives?

Methodological Answer: Synthesis typically involves modifying phenylalanine’s core structure. For example:

- Formylation: React L-phenylalanine with formyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline conditions .

- Solid-Phase Synthesis: Use iterative coupling of amino acids (e.g., L-phenylalanine) with spacers (e.g., 6-azidohexanoic acid) via HBTU/HOBt activation, followed by copper-catalyzed alkyne-azide cycloaddition for branching .

- Methoxy Introduction: Electrophilic aromatic substitution or O-methylation of phenolic precursors.

Q. Which analytical techniques are most effective for structural characterization of 3-methoxy-α-methyl-phenylalanine?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy: Resolves stereochemical purity by analyzing chiral centers .

- SEC-SAXS (Size Exclusion Chromatography-Small-Angle X-ray Scattering): Studies dynamic conformations in solution, critical for enzyme-substrate interactions (e.g., phenylalanine hydroxylase studies) .

- NMR and Mass Spectrometry: Confirm methoxy and methyl substitutions via chemical shifts and fragmentation patterns.

Q. What metabolic pathways involve 3-methoxy-α-methyl-phenylalanine in mammalian systems?

Methodological Answer:

- Phenylalanine Metabolism: Likely intersects with canonical pathways (e.g., conversion to tyrosine via hydroxylase enzymes). Disruption of these pathways is linked to neurological disorders (e.g., phenylketonuria) .

- Toxicity Screening: Use GC-MS metabolomics to identify perturbations in phenylalanine/tyrosine biosynthesis and taurine metabolism, as seen in diquat-poisoning models .

Advanced Research Questions

Q. How can structural modifications optimize the pharmacological activity of 3-methoxy-α-methyl-phenylalanine derivatives?

Methodological Answer:

- Rational Design: Introduce halogenation or bulky substituents to enhance blood-brain barrier penetration, inspired by anti-melanoma agents like melphalan .

- In Silico Modeling: Use molecular docking to predict binding affinity with target enzymes (e.g., phenylalanine hydroxylase) .

- Dose Optimization: Apply pharmacokinetic models from melphalan trials (2 mg/kg body weight, adjusted for hematopoietic suppression) .

Q. What experimental design considerations are critical for preclinical evaluation of 3-methoxy-α-methyl-phenylalanine in cancer models?

Methodological Answer:

- Patient Stratification: Categorize subjects by disease stage (e.g., localized vs. metastatic), as done in melphalan trials to assess survival variance .

- Endpoint Selection: Track tumor involution via imaging (e.g., X-ray resolution of pulmonary metastases) and biomarker panels (e.g., plasma phenylalanine levels) .

- Control for Confounders: Administer antiemetics (e.g., prochlorperazine) to isolate drug-related toxicity .

Q. How can contradictory data on therapeutic efficacy across patient subgroups be resolved?

Methodological Answer:

- Meta-Analysis: Pool data from stratified cohorts (e.g., group 1 vs. group 3 in melphalan trials) to identify survival outliers .

- Mechanistic Studies: Use SAXS/SEC to correlate structural dynamics (e.g., enzyme aggregation states) with variable drug responses .

- Longitudinal Tracking: Extend follow-up periods (>5 years) to distinguish drug effects from spontaneous remission, as done in melanoma trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.